molecular formula C12H16O4 B3060349 Ethyl 2-(2,3-dimethoxyphenyl)acetate CAS No. 27466-91-7

Ethyl 2-(2,3-dimethoxyphenyl)acetate

Cat. No. B3060349
CAS RN: 27466-91-7
M. Wt: 224.25 g/mol
InChI Key: WFJYXWOBNSDMSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl acetate can be synthesized through the esterification of ethanol and acetic acid . This reaction is catalyzed by an acid such as sulfuric acid . The equilibrium of the reaction can be shifted to the right by the removal of water .


Molecular Structure Analysis

The molecular structure of a compound can be determined through various spectroscopic techniques such as NMR and mass spectrometry . For instance, a depside derivative was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .


Chemical Reactions Analysis

The chemical reactions involving ethyl acetate are typically those of esters and include hydrolysis, transesterification, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

Ethyl acetate is a moderately polar solvent that has the advantages of being volatile, relatively non-toxic, and non-hygroscopic . It is a weak hydrogen bond acceptor, and is not a donor due to the lack of an acidic proton . Ethyl acetate can dissolve up to 3% water and has a solubility of 8% in water at room temperature .

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • Gentles et al. (1991) reported the use of Ethyl 3,4-dimethoxyphenyl(phenyl)acetate in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This compound was a key intermediate in the synthesis of complex benzazepine structures (Gentles et al., 1991).
    • Horning et al. (2003) described Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate as an intermediate in organic synthesis, emphasizing its role in carbonyl-active methylene condensations and reduction reactions (Horning et al., 2003).
  • Biochemical Research :

    • Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. This research highlights the potential of Ethyl 2-(2,3-dimethoxyphenyl)acetate derivatives in creating bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
  • Materials Science and Engineering :

    • Lgaz et al. (2017) studied the effect of chalcone derivatives, including Ethyl 2-(4-(3-(2,5-dimethoxyphenyl)acryloyl)phenoxy)acetate, on mild steel corrosion inhibition in hydrochloric acid solution. This research demonstrates the potential application of Ethyl 2-(2,3-dimethoxyphenyl)acetate derivatives in materials engineering, particularly in corrosion protection (Lgaz et al., 2017).
  • Pharmaceutical and Medical Applications :

    • Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, including Trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate. These derivatives showed inhibitory effects on certain enzymes, indicating potential applications in pharmaceutical research (Boztaş et al., 2019).

Safety And Hazards

Ethyl acetate is flammable and can cause eye irritation . It may also cause drowsiness or dizziness . Safety measures include avoiding breathing in its vapors and using it only in well-ventilated areas .

properties

IUPAC Name

ethyl 2-(2,3-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-11(13)8-9-6-5-7-10(14-2)12(9)15-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJYXWOBNSDMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950143
Record name Ethyl (2,3-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,3-dimethoxyphenyl)acetate

CAS RN

27466-91-7
Record name NSC78828
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2,3-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxyphenylacetic acid (2.52 g, 12.8 mmol) in EtOH (abs.; 20 mL) was added H2SO4 (30 μL), and the solution was refluxed for 20 hours. The resultant solution was concentrated, dissolved in ether, and the ether solution was washed with NaHCO3/aq (2×30 mL) and brine, dried (MgSO4) and concentrated to yield the sub-title compound.
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
30 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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